molecular formula C8H13N B1353779 2-Cyclohexylacetonitrile CAS No. 4435-14-7

2-Cyclohexylacetonitrile

Cat. No.: B1353779
CAS No.: 4435-14-7
M. Wt: 123.2 g/mol
InChI Key: MXFPACNADGXIQY-UHFFFAOYSA-N
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Description

2-Cyclohexylacetonitrile is an organic compound with the molecular formula C(_8)H(_13)N It is characterized by a nitrile group (-CN) attached to a cyclohexyl ring through a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Cyclohexylacetonitrile can be synthesized through several methods. One common approach involves the reaction of cyclohexylmethyl bromide with sodium cyanide in a polar aprotic solvent such as dimethyl sulfoxide (DMSO). The reaction proceeds via nucleophilic substitution, where the bromide ion is replaced by the cyanide ion, forming the nitrile compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve similar nucleophilic substitution reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the purification process often includes distillation or recrystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 2-Cyclohexylacetonitrile undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form cyclohexylacetic acid using strong oxidizing agents like potassium permanganate.

    Reduction: The nitrile group can be reduced to an amine using hydrogenation catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH(_4)).

    Substitution: The nitrile group can participate in nucleophilic substitution reactions, where it can be converted to other functional groups like amides or carboxylic acids.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO(_4)), acidic or basic conditions.

    Reduction: Hydrogen gas (H(_2)) with Pd/C, or LiAlH(_4) in anhydrous ether.

    Substitution: Hydrolysis with aqueous acid or base to form carboxylic acids or amides.

Major Products:

    Oxidation: Cyclohexylacetic acid.

    Reduction: Cyclohexylmethylamine.

    Substitution: Cyclohexylacetamide or cyclohexylacetic acid.

Scientific Research Applications

2-Cyclohexylacetonitrile has diverse applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Its derivatives are studied for potential biological activities, such as antimicrobial or anti-inflammatory properties.

    Medicine: Research explores its use in the development of new therapeutic agents, particularly those targeting specific enzymes or receptors.

    Industry: It is used in the production of specialty chemicals and as a building block in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of 2-Cyclohexylacetonitrile depends on its specific application. In chemical reactions, the nitrile group acts as a reactive site for nucleophilic attack, leading to various transformations. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

    Cyclohexylacetic acid: Similar structure but with a carboxylic acid group instead of a nitrile.

    Cyclohexylmethylamine: Similar structure but with an amine group instead of a nitrile.

    Cyclohexylacetamide: Similar structure but with an amide group instead of a nitrile.

Uniqueness: 2-Cyclohexylacetonitrile is unique due to its nitrile group, which provides distinct reactivity compared to its analogs. This reactivity allows for diverse chemical transformations, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

2-cyclohexylacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N/c9-7-6-8-4-2-1-3-5-8/h8H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXFPACNADGXIQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10449481
Record name 2-cyclohexylacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10449481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4435-14-7
Record name 2-cyclohexylacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10449481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-cyclohexylacetonitrile
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of the cyclohexylacetic acid (20.0 g, 141 mmol) in CH2Cl2 (80 mL) was heated to reflux and a solution of chlorosulfonyl isocyanate (20.9 g, 148 mmol) in CH2Cl2 (18 mL) was added dropwise over 40 minutes. After the addition was complete, stirring was continued at reflux for 65 minutes. The mixture was cooled to 0° C., and DMF (21.1 g, 288 mmol) was added dropwise. The mixture was allowed to warm to room temperature and stirred 18 hours. The mixture was poured over ice, the organic layer separated, and the aqueous layer extracted with CH2Cl2 (50 mL). The combined organic layers were washed with water (3×50 mL), brine, dried (Na2SO4), filtered through a plug of Florosil and concentrated. The nitrile was obtained as 14.6 g (85%) of an oil of sufficient purity for use in the next reaction.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
20.9 g
Type
reactant
Reaction Step Two
Quantity
18 mL
Type
solvent
Reaction Step Two
Name
Quantity
21.1 g
Type
reactant
Reaction Step Three
Name
Yield
85%

Synthesis routes and methods II

Procedure details

A solution of sodium cyanide (2.77 g, 56.5 mmol) in 70 ml of DMF was treated with cyclohexyl bromide (7.9 ml, 56.5 mmol), under N2. The reaction mixture was reacted for 48 hours and then partitioned between EtOAc and H2O. The resultant layers were separated and the organic layer was concentrated in vacuo. The crude material was purified using flash chromatography (eluent of 5% EtOAc in hexanes).
Quantity
2.77 g
Type
reactant
Reaction Step One
Quantity
7.9 mL
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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